

Spectral Analysis of 2-Amino-5-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylnicotinic acid

Cat. No.: B112739

[Get Quote](#)

This technical guide provides a detailed overview of the expected spectral data for **2-Amino-5-methylnicotinic acid**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents a reasoned prediction based on the analysis of closely related compounds and established spectroscopic principles. The methodologies for obtaining such data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-Amino-5-methylnicotinic acid**.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0	s	1H	H-6 (Pyridine ring)
~7.5	s	1H	H-4 (Pyridine ring)
~6.5	br s	2H	-NH ₂
~2.2	s	3H	-CH ₃
~12.0	br s	1H	-COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~170	-COOH
~160	C-2 (Pyridine ring)
~152	C-6 (Pyridine ring)
~138	C-4 (Pyridine ring)
~125	C-5 (Pyridine ring)
~110	C-3 (Pyridine ring)
~18	-CH ₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (Amino group)
3200 - 2500	Strong, Broad	O-H stretch (Carboxylic acid)
~1680	Strong	C=O stretch (Carboxylic acid)
~1620	Medium	N-H bend (Amino group)
~1580, ~1480	Medium	C=C and C=N stretch (Pyridine ring)
~1250	Medium	C-N stretch (Amino group)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
152.06	100	[M] ⁺ (Molecular Ion)
135.06	60	[M - OH] ⁺
107.06	40	[M - COOH] ⁺
92.06	30	[M - COOH - CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

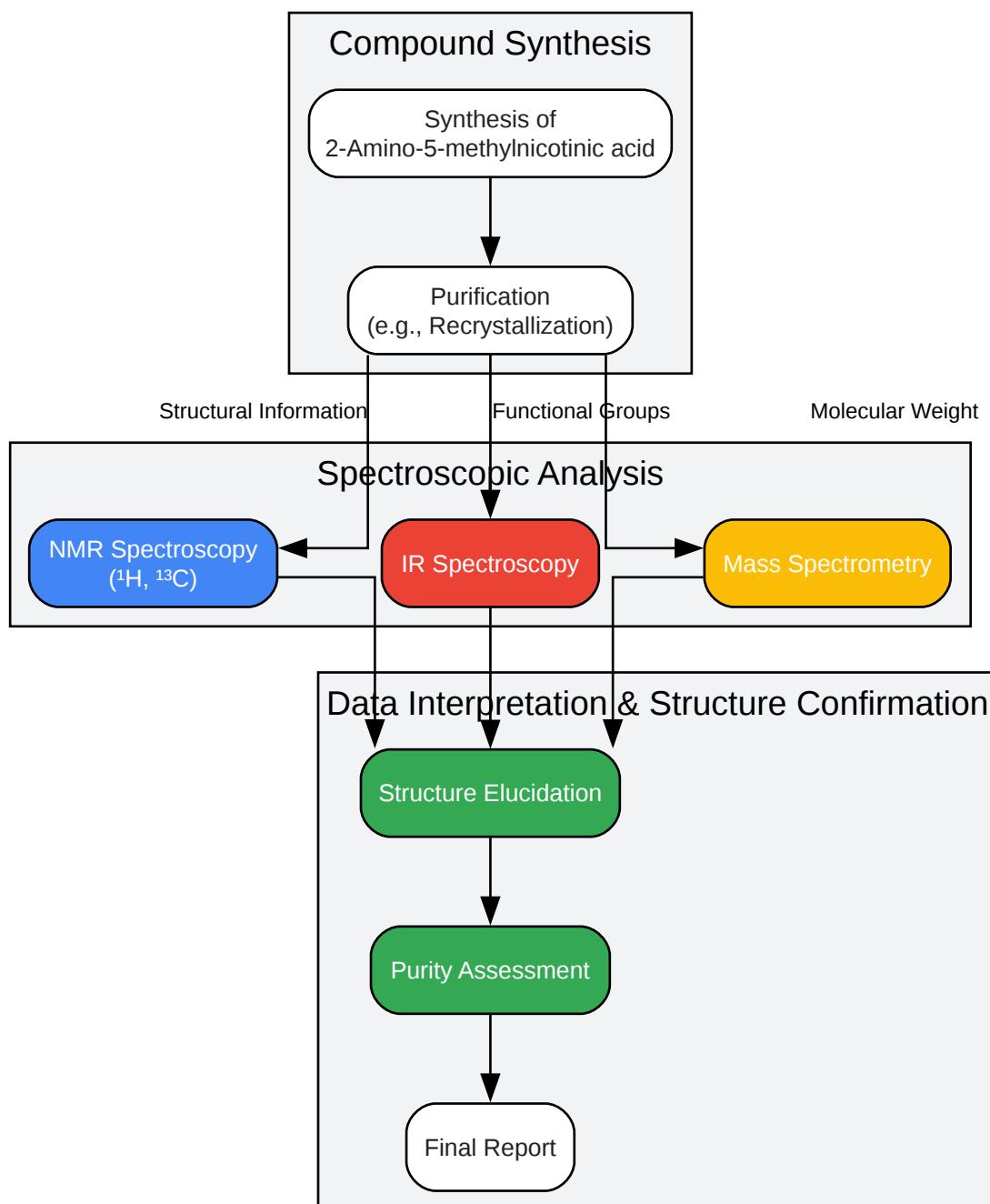
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-5-methylnicotinic acid** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover a range of -2 to 14 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Set the spectral width to cover a range of 0 to 200 ppm.
- Use a pulse angle of 45 degrees.
- Set the relaxation delay to 5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
 - KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over a range of 4000 to 400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.


- Data Processing: Use the instrument's software to display the spectrum in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
- Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
 - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$ or the molecular ion $[M]^+$.
 - Set the mass range to scan from m/z 50 to 500.
- Data Processing: Use the mass spectrometry software to analyze the resulting spectrum, identify the molecular ion peak, and observe the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized compound like **2-Amino-5-methylnicotinic acid**.

[Click to download full resolution via product page](#)

Workflow for the spectroscopic analysis of a synthesized compound.

- To cite this document: BenchChem. [Spectral Analysis of 2-Amino-5-methylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112739#2-amino-5-methylnicotinic-acid-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com